molecular formula C17H25F3N4O2 B6803107 N-[(1-ethylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide

N-[(1-ethylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide

Cat. No.: B6803107
M. Wt: 374.4 g/mol
InChI Key: XPZDAWUHFGYBHE-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[55]undecane-2-carboxamide is a complex organic compound featuring a spirocyclic structure with a trifluoromethyl group

Properties

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F3N4O2/c1-2-24-8-3-13(22-24)11-21-15(25)23-7-4-14(17(18,19)20)16(12-23)5-9-26-10-6-16/h3,8,14H,2,4-7,9-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZDAWUHFGYBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CNC(=O)N2CCC(C3(C2)CCOCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 1-ethylpyrazole ring, which can be achieved through the reaction of ethylhydrazine with a suitable diketone under acidic conditions.

    Spirocyclic Core Construction: The spirocyclic core is constructed by reacting the pyrazole derivative with a lactone or lactam precursor under basic conditions to form the spirocyclic structure.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Final Coupling: The final step involves coupling the spirocyclic intermediate with a carboxamide derivative under peptide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features, which can serve as a scaffold for the development of new molecules with desired properties. Its spirocyclic structure and trifluoromethyl group make it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, N-[(1-ethylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may confer specific pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules with specific functions.

Mechanism of Action

The mechanism by which N-[(1-ethylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The trifluoromethyl group, in particular, can enhance binding affinity and metabolic stability, while the spirocyclic structure may provide rigidity and specificity in target interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide
  • N-[(1-ethylpyrazol-3-yl)methyl]-5-(difluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide
  • N-[(1-ethylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-thioamide

Uniqueness

The uniqueness of N-[(1-ethylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide lies in its specific combination of a spirocyclic structure and a trifluoromethyl group. This combination can confer unique physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and development.

This detailed overview provides a comprehensive understanding of N-[(1-ethylpyrazol-3-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[55]undecane-2-carboxamide, covering its synthesis, reactions, applications, and unique features

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